Product packaging for Loratadine/pseudoephedrine(Cat. No.:CAS No. 132316-36-0)

Loratadine/pseudoephedrine

Cat. No.: B157648
CAS No.: 132316-36-0
M. Wt: 548.1 g/mol
InChI Key: ZQBWEJQBVWJHRY-PXRPMCEGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Loratadine/pseudoephedrine is a well-characterized combination of a second-generation antihistamine and a sympathomimetic decongestant, provided for research applications. Loratadine acts as a selective, competitive antagonist of peripheral histamine H1-receptors . This mechanism inhibits the actions of histamine that lead to allergic symptoms, such as vasodilation and increased vascular permeability. Notably, loratadine is described as "non-sedating" because it does not readily cross the blood-brain barrier at recommended doses, minimizing central nervous system effects . Pseudoephedrine acts primarily as a nasal decongestant by directly and indirectly activating alpha-adrenergic receptors on respiratory mucosal blood vessels, causing vasoconstriction and a reduction in tissue edema and nasal congestion . This combination is primarily utilized in preclinical and clinical research focused on therapeutic strategies for seasonal allergic rhinitis, where the complementary mechanisms provide relief for both nasal and non-nasal symptoms . Studies have demonstrated its efficacy in significantly improving total nasal symptom scores, particularly in relieving nasal stuffiness, and have shown promise in models involving mild asthma concomitant with allergic rhinitis . From a pharmacokinetic perspective, loratadine is rapidly absorbed and metabolized in the liver via the CYP450 pathway (primarily CYP3A4) to an active metabolite, descarboethoxyloratadine . Pseudoephedrine is readily absorbed and is primarily excreted unchanged in the urine . Researchers should note that the pharmacokinetics of loratadine can be affected by substances that inhibit CYP3A4, such as ketoconazole and erythromycin . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38ClN3O3 B157648 Loratadine/pseudoephedrine CAS No. 132316-36-0

Properties

CAS No.

132316-36-0

Molecular Formula

C32H38ClN3O3

Molecular Weight

548.1 g/mol

IUPAC Name

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C22H23ClN2O2.C10H15NO/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20;1-8(11-2)10(12)9-6-4-3-5-7-9/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3;3-8,10-12H,1-2H3/t;8-,10+/m.0/s1

InChI Key

ZQBWEJQBVWJHRY-PXRPMCEGSA-N

SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.CC(C(C1=CC=CC=C1)O)NC

Isomeric SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.C[C@@H]([C@H](C1=CC=CC=C1)O)NC

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.CC(C(C1=CC=CC=C1)O)NC

Other CAS No.

132316-36-0

Synonyms

Sch 434
Sch-434

Origin of Product

United States

Molecular Mechanisms of Action and Receptor Interactions

Loratadine's Selective Histamine (B1213489) H1 Receptor Interaction

Loratadine (B1675096) is a second-generation antihistamine that primarily targets the histamine H1 receptor. nih.govyoutube.comdrugbank.com Unlike its first-generation predecessors, it does not readily cross the blood-brain barrier, resulting in a non-sedating profile. youtube.com Its mechanism of action is multifaceted, extending beyond simple receptor antagonism.

Inverse Agonism at Peripheral H1 Receptors

Loratadine functions as an inverse agonist at peripheral histamine H1 receptors. nih.govwikipedia.org This means that it not only blocks the action of histamine but also reduces the basal activity of the H1 receptor, stabilizing it in an inactive conformation. nih.gov This inverse agonism is a key feature of many second-generation antihistamines and contributes to their potent anti-allergic effects. nih.govmdpi.com By binding to and inactivating H1 receptors on various cells, such as smooth muscle and endothelial cells, loratadine effectively counteracts the downstream effects of histamine release, including vasodilation and increased vascular permeability. youtube.com

Modulation of Cellular Signaling Pathways Beyond H1 Antagonism

Recent research has revealed that loratadine's therapeutic effects are not solely dependent on H1 receptor blockade. It also modulates various intracellular signaling pathways. Studies have demonstrated that loratadine can inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors involved in the inflammatory response. nih.govresearchgate.net This inhibition is achieved by targeting upstream kinases such as spleen tyrosine kinase (Syk), Src kinase, and transforming growth factor-β-activated kinase 1 (TAK1). nih.govresearchgate.netnih.gov By interfering with these signaling cascades, loratadine can downregulate the expression of pro-inflammatory genes. nih.gov Furthermore, loratadine has been shown to induce cell cycle arrest in the G2/M phase and can directly damage DNA, suggesting a broader impact on cellular processes. nih.govresearchgate.netiaea.org

Anti-inflammatory Properties at the Molecular Level

The anti-inflammatory actions of loratadine are a direct consequence of its influence on cellular signaling. By inhibiting the NF-κB pathway, loratadine reduces the production of several pro-inflammatory mediators. researchgate.netnih.gov In vitro studies have shown that loratadine can decrease the levels of nitric oxide, inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov Additionally, its ability to suppress the AP-1 pathway leads to a reduction in the expression of matrix metalloproteinases (MMPs) such as MMP1, MMP3, and MMP9, which are involved in tissue remodeling during inflammation. nih.gov

Mediator Effect of Loratadine
Nitric OxideReduced Levels nih.gov
iNOSReduced Levels nih.gov
IL-1βReduced Levels nih.gov
TNF-αReduced Levels nih.gov
IL-6Reduced Levels nih.gov
COX-2Reduced Levels nih.gov

Pseudoephedrine's Adrenergic Receptor Agonism

Pseudoephedrine is a sympathomimetic amine that exerts its primary effects on the adrenergic system. wikipedia.org It is structurally related to ephedrine (B3423809) but has a weaker effect on the sympathetic nervous system. drugbank.com Its mechanism is a combination of indirect and direct actions on adrenergic receptors.

Indirect Sympathomimetic Effects via Adrenergic Mediator Release

The principal mechanism of action for pseudoephedrine is its indirect sympathomimetic effect. wikipedia.orgnih.govpharmaguideline.com It acts by displacing norepinephrine (B1679862) from storage vesicles in presynaptic neurons. nih.govresearchgate.net This leads to an increased concentration of norepinephrine in the neuronal synapse, making it available to activate postsynaptic adrenergic receptors. nih.gov This release of endogenous norepinephrine is the primary contributor to its vasoconstrictive effects, which are beneficial for relieving nasal congestion. pharmaguideline.com

Alpha- and Beta-Adrenergic Receptor Interactions

While the indirect release of norepinephrine is its main function, pseudoephedrine also has a direct, albeit weaker, agonist activity at both alpha- and beta-adrenergic receptors. nih.govpharmaguideline.compatsnap.com Its stimulation of alpha-adrenergic receptors on the smooth muscle of blood vessels leads to vasoconstriction. patsnap.com The interaction with beta-adrenergic receptors is less pronounced. nih.govpatsnap.com This mixed mechanism of action, combining indirect and direct receptor stimulation, results in its characteristic decongestant properties. nih.gov

Receptor Pseudoephedrine's Action
Alpha-adrenergicAgonist (primarily indirect, weak direct) nih.govpatsnap.com
Beta-adrenergicAgonist (weaker) nih.govpatsnap.com

Inhibition of Monoamine Transporters

Pseudoephedrine's mechanism of action includes the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as norepinephrine, dopamine (B1211576), and serotonin (B10506) from the synaptic cleft. drugbank.com This inhibition leads to an increase in the extracellular concentration of these neurotransmitters, thereby enhancing their effects.

Pseudoephedrine primarily acts as an indirect sympathomimetic agent by displacing norepinephrine from storage vesicles in presynaptic neurons. nih.govresearchgate.net This leads to an increased release of norepinephrine into the synapse, where it can activate adrenergic receptors. nih.govresearchgate.net In addition to this primary mechanism, pseudoephedrine also exhibits inhibitory effects on the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT). drugbank.com

While pseudoephedrine does inhibit these transporters, its potency is notably less than that of other psychostimulants like amphetamine. nih.govfrontiersin.org Research has shown that amphetamine is significantly more potent than pseudoephedrine at inhibiting dopamine uptake in both striatal and nucleus accumbens synaptosomes. nih.gov Specifically, amphetamine was found to be 156 and 180 times more potent, respectively. nih.gov Similarly, the dopamine transporter inhibitory action of pseudoephedrine is reported to be about 150 times weaker than that of amphetamine. frontiersin.org

The interaction of pseudoephedrine with these transporters is a key aspect of its pharmacological profile, contributing to its stimulant and decongestant effects. The binding to the norepinephrine transporter, in particular, is a characteristic it shares with other nasal decongestants and stimulants. nih.gov

Table 1: Comparative Potency of Pseudoephedrine and Amphetamine on Dopamine Transporter Inhibition

CompoundBrain RegionRelative Potency (vs. Amphetamine)
PseudoephedrineStriatum156x less potent
PseudoephedrineNucleus Accumbens180x less potent

Modulation of Cellular Signaling Pathways

Pseudoephedrine has been shown to modulate several intracellular signaling pathways, particularly those involved in the immune response. Research indicates that pseudoephedrine can inhibit the activation of T-cells by targeting key transcription factors, including nuclear factor-kappa B (NF-κB), nuclear factor of activated T-cells (NFAT), and activator protein-1 (AP-1). drugbank.comresearchgate.net

In studies using human T-cell leukemia cell lines, pseudoephedrine was found to suppress the transcription of interleukin-2 (B1167480) (IL-2) and tumor necrosis factor-alpha (TNF-α) genes. researchgate.net This inhibitory effect is achieved through the modulation of the signaling cascades that lead to the activation of NF-κB, NFAT, and AP-1. researchgate.net

Specifically, pseudoephedrine was observed to inhibit the phosphorylation of the p65/RelA subunit of NF-κB, a critical step in its activation. researchgate.net Furthermore, it was found to impede the transcriptional activity of NFAT without altering the calcium-induced dephosphorylation that is central to its activation pathway. researchgate.net Pseudoephedrine also demonstrated an inhibitory effect on the activation of JNK and the subsequent transcriptional activity of AP-1. researchgate.net These findings highlight the immunomodulatory potential of pseudoephedrine by interfering with key signaling pathways that govern inflammatory responses. researchgate.net

Table 2: Effects of Pseudoephedrine on T-Cell Signaling Pathways

Signaling PathwayEffect of PseudoephedrineMolecular Target
NF-κBInhibition of transcriptional activityPhosphorylation of p65/RelA subunit
NFATInhibition of transcriptional activityDownstream of calcium-induced dephosphorylation
AP-1Inhibition of transcriptional activityJNK activation

Synergistic and Complementary Molecular Actions of Loratadine and Pseudoephedrine

The combination of loratadine and pseudoephedrine is designed to provide relief from the symptoms of allergic rhinitis and the common cold through complementary mechanisms of action. wikipedia.orgwebmd.com Loratadine, a second-generation antihistamine, is a selective inverse agonist of peripheral histamine H1 receptors. medicinenet.com By blocking these receptors, loratadine prevents histamine from inducing symptoms such as sneezing, itching, and runny nose. medicinenet.com A key feature of loratadine is that it does not readily cross the blood-brain barrier, which accounts for its non-sedating properties. medicinenet.com

Pseudoephedrine, on the other hand, is a sympathomimetic amine that primarily acts as a decongestant. wikipedia.orgpatsnap.com Its principal mechanism is the stimulation of alpha-adrenergic receptors in the mucosa of the respiratory tract, leading to vasoconstriction. patsnap.com This narrowing of the blood vessels reduces swelling and congestion in the nasal passages. patsnap.com

The synergistic effect of this combination lies in its ability to target two distinct pathophysiological pathways involved in allergic rhinitis and colds. While loratadine addresses the histamine-mediated allergic symptoms, pseudoephedrine targets the nasal congestion that is often a prominent and bothersome symptom. This dual action provides more comprehensive symptom relief than either agent alone. wikipedia.orgwebmd.com

From a molecular perspective, the complementary actions are clear: loratadine's antagonism of H1 receptors and pseudoephedrine's agonism of adrenergic receptors result in a broader range of symptom control. wikipedia.orgmedicinenet.com While loratadine mitigates the effects of histamine release, pseudoephedrine counteracts the vascular engorgement and edema in the nasal mucosa. medicinenet.compatsnap.com

Pre Clinical Pharmacokinetic and Pharmacodynamic Characterization

Absorption and Distribution Studies in Animal Models

Systemic Bioavailability Across Species

The systemic bioavailability of loratadine (B1675096) and pseudoephedrine has been characterized in various animal models, revealing species-specific differences in absorption and first-pass metabolism.

Loratadine: Loratadine is known to be rapidly absorbed after oral administration but undergoes extensive first-pass metabolism, which can influence its systemic bioavailability. In carcinogenicity studies, pharmacokinetic assessments were performed to determine drug exposure in mice and rats. The resulting Area Under the Curve (AUC) data demonstrated significant exposure to both loratadine and its primary active metabolite, descarboethoxyloratadine, in these species. Further research in a rabbit animal model indicated that the bioavailability of loratadine could be significantly improved through specialized formulations like mucoadhesive buccal wafers.

Pseudoephedrine: Studies on pseudoephedrine have provided specific oral bioavailability percentages across several preclinical species. Research has shown that in rats, the oral bioavailability is approximately 38%, while in dogs, it is 58%. In monkeys, the oral bioavailability has been reported to be between 78% and 87%. researchgate.netnih.govnih.govresearchgate.net These variations highlight the differences in drug absorption and metabolism among these animal models.

Table 1: Oral Bioavailability of Pseudoephedrine in Animal Models
Animal SpeciesOral Bioavailability (%)
Rat38
Dog58
Monkey78 - 87

Tissue Distribution and Protein Binding in Animal Systems

Loratadine: Tissue distribution studies in male Sprague-Dawley rats have shown that loratadine and its active metabolites are widely distributed throughout the body. thieme-connect.comnih.gov Significant concentrations were found in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland. thieme-connect.comnih.gov Notably, the concentrations of loratadine and its metabolites were much higher in the spleen than in the thymus. thieme-connect.comnih.gov Among the measured organs, the concentration of the parent loratadine compound was highest in the heart, following the liver and adrenal glands. thieme-connect.comnih.gov Loratadine is highly bound to plasma proteins, with reports indicating a binding of 97–99%. semanticscholar.org

Pseudoephedrine: Pseudoephedrine is distributed to multiple tissues following administration. fda.gov Due to its hydrophilic nature, it exhibits some peripheral selectivity. unc.edu Studies in dogs have evaluated the distribution of pseudoephedrine and its metabolite, norephedrine, in various tissues. fda.gov While specific percentages for plasma protein binding in preclinical species are not extensively detailed, it is generally understood to be low. nih.gov

Regional Bioavailability Investigations

Loratadine: Specific investigations into the regional bioavailability of loratadine in different segments of the gastrointestinal tract in animal models are not extensively detailed in the available literature.

Pseudoephedrine: Regional bioavailability of pseudoephedrine has been specifically investigated in rats to evaluate absorption in the lower gastrointestinal tract. researchgate.netnih.gov These studies revealed that bioavailability was significantly higher following administration directly into the ileum or colon compared to standard oral dosing. researchgate.netnih.gov The bioavailability after intra-ileum and intra-colonic administration was 66% and 78%, respectively, which is superior to the 38% bioavailability observed after oral dosing in this species. researchgate.netnih.gov This suggests that colonic absorption may compensate for the compound's short half-life, which is a significant factor for the development of sustained-release formulations. researchgate.netnih.gov

Metabolic Disposition and Excretion Pathways in Pre-clinical Species

Major Metabolites and Their Formation Pathways

Loratadine: Loratadine is subject to extensive metabolism in preclinical species, including mice, rats, and monkeys, with notable species and gender differences. researchgate.netnih.gov The primary biotransformation pathway involves the decarboethoxylation of loratadine to form its major active metabolite, desloratadine (B1670295) (DL). researchgate.netnih.gov This is followed by subsequent oxidation (such as hydroxylation and N-oxidation) and glucuronidation. researchgate.netnih.gov

In mice and male monkeys, the major circulating metabolite is a glucuronide conjugate of an aliphatic hydroxylated loratadine. researchgate.netnih.gov

In female monkeys, the primary circulating metabolite results from the oxidation of the pyridine (B92270) moiety, which is then followed by glucuronidation. researchgate.netnih.gov

In male rats, the main circulating metabolite is a derivative of DL where the piperidine (B6355638) ring has been aromatized and oxidized to a pyridine-N-oxide. researchgate.netnih.gov

Across all three species (mice, rats, and monkeys), 5-Hydroxy-desloratadine has been identified as the major fecal metabolite. researchgate.netnih.gov

Pseudoephedrine: In contrast to loratadine, pseudoephedrine undergoes very limited metabolism in the liver. nih.gov The vast majority of the compound is excreted from the body unchanged. nih.gov A minor metabolic pathway involves N-demethylation, which converts a small fraction (approximately 1-6%) of pseudoephedrine into its active metabolite, norpseudoephedrine, also known as cathine (B3424674).

Enterohepatic Circulation in Animal Models

Loratadine: Studies in mice, rats, and monkeys have demonstrated that after a single oral administration of radiolabeled loratadine, radioactivity is predominantly eliminated through the feces. researchgate.netnih.gov Analysis of bile in these species revealed the presence of various metabolites, including those formed through the biotransformation of loratadine to desloratadine, subsequent hydroxylation, and glucuronide conjugation. researchgate.netnih.gov The excretion of metabolites into the bile is a critical prerequisite for enterohepatic circulation. However, while significant biliary excretion occurs, the extent to which these metabolites are reabsorbed from the intestine back into systemic circulation has not been fully quantified in these animal models.

Pseudoephedrine: The primary route of elimination for pseudoephedrine is renal, with up to 96% of an administered dose being excreted unchanged in the urine. nih.gov The compound undergoes minimal hepatic metabolism. nih.gov The available preclinical literature does not indicate that biliary excretion is a significant pathway for pseudoephedrine, and therefore, enterohepatic circulation is not considered a feature of its pharmacokinetics.

Table of Compounds

Table 2: List of Chemical Compounds Mentioned
Compound Name
Loratadine
Pseudoephedrine
Desloratadine (DL) / Descarboethoxyloratadine
5-Hydroxy-desloratadine
Norpseudoephedrine (Cathine)
Pyridine-N-oxide derivative of Desloratadine

Excretion Routes and Mass Balance in Pre-clinical Species

The elimination of loratadine and pseudoephedrine from the body has been investigated in several animal species, revealing distinct excretion patterns for each component of the combined formulation.

Loratadine:

Pre-clinical studies in mice, rats, and monkeys have demonstrated that loratadine is extensively metabolized and its radioactivity is predominantly eliminated in the feces. Following a single oral administration of radiolabeled loratadine, the majority of the dose is recovered in the feces, with a smaller portion excreted in the urine. hres.ca In these species, the primary route of biotransformation involves the decarboethoxylation of loratadine to form its active metabolite, desloratadine. This is followed by further oxidation (hydroxylation and N-oxidation) and glucuronidation. hres.ca

Over a 10-day period, approximately 42% of a radiolabeled loratadine dose is excreted in the feces and 40% in the urine in the form of its various metabolites. hres.ca The major fecal metabolite across mice, rats, and monkeys has been identified as 5-Hydroxy-desloratadine. hres.ca

Pseudoephedrine:

Table 1: Summary of Loratadine Excretion in Pre-clinical Species

SpeciesPrimary Excretion RouteMajor Biotransformation Pathways
MiceFecesDecarboethoxylation, Oxidation, Glucuronidation
RatsFecesDecarboethoxylation, Oxidation, Glucuronidation
MonkeysFecesDecarboethoxylation, Oxidation, Glucuronidation

Pharmacokinetic-Pharmacodynamic Modeling in Animal Systems

Pharmacokinetic-pharmacodynamic (PK/PD) modeling aims to establish a relationship between the concentration of a drug in the body and its pharmacological effect. For the combination of loratadine and pseudoephedrine, pre-clinical models have been used to understand the efficacy of the individual components.

Correlation of Exposure with Pharmacological Response in Animal Models

Loratadine:

The antihistaminic activity of loratadine is a key pharmacodynamic endpoint. In animal models, the efficacy of loratadine is correlated with its ability to inhibit histamine-induced responses.

Pseudoephedrine:

The decongestant effect of pseudoephedrine has been modeled in a feline model of nasal congestion. In this model, the pharmacokinetic/pharmacodynamic relationship of pseudoephedrine followed a sigmoid Emax model. The plasma concentration that elicits 50% of the maximum response (EC50) was determined to be 0.32 ± 0.05 (SD) µM. nih.gov This finding is consistent with the plasma concentrations required for efficacy in humans. nih.gov In anesthetized rats, d-pseudoephedrine caused dose-dependent increases in blood pressure and heart rate. fda.gov

No specific pre-clinical PK/PD models for the combined loratadine/pseudoephedrine product were identified in the reviewed literature. The pharmacological response of the combination is generally understood from the individual properties of each component.

Table 2: Pharmacodynamic Parameters of Pseudoephedrine in a Feline Model

ParameterValueAnimal Model
EC50 0.32 ± 0.05 µMFeline model of nasal congestion

Non-linear Pharmacokinetic Behavior in Pre-clinical Studies

Loratadine:

Studies in humans have indicated that the pharmacokinetics of loratadine and its active metabolite, descarboethoxyloratadine, are not dose-dependent. nih.gov The area under the curve (AUC) and maximum plasma concentration (Cmax) relationships for both compounds were found to be linear across a range of doses, suggesting that non-linear pharmacokinetic behavior is not a significant feature of loratadine within the therapeutic dose range. nih.gov While this study was conducted in humans, it provides an indication of the expected pharmacokinetic profile in pre-clinical species.

Pseudoephedrine:

The renal secretion of pseudoephedrine in rats was found to be a non-saturable process for plasma levels ranging from 0.16 to 1.5 microgram/ml. nih.gov However, this secretion was inhibited by mepiperphenidol, which suggests a carrier-mediated process. nih.gov Carrier-mediated transport systems are inherently saturable. Therefore, it is possible that at plasma concentrations higher than those studied, the secretion of pseudoephedrine could become saturated, leading to non-linear pharmacokinetic behavior. Further pre-clinical studies at higher dose ranges would be necessary to fully characterize the potential for non-linear kinetics of pseudoephedrine.

Metabolic Pathways and Chemical Degradation Product Analysis

In Vitro Metabolic Characterization of Loratadine (B1675096) and Pseudoephedrine

The in vitro metabolism of loratadine is extensive and involves multiple enzymatic pathways, whereas pseudoephedrine undergoes more limited metabolic conversion.

Loratadine's metabolism is predominantly mediated by the cytochrome P450 (CYP) system. In vitro studies using human liver microsomes have identified several isoforms responsible for its biotransformation. The primary enzymes involved are CYP3A4 and CYP2D6. Further research has demonstrated that other isoforms, including CYP1A1 and CYP2C19, also contribute to its metabolism, with minor roles played by CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5. The significant role of CYP3A4 is highlighted by its high abundance in the human liver.

In contrast, information regarding the specific human CYP450 isoforms responsible for pseudoephedrine metabolism is less defined in the available literature. However, studies conducted on rat liver microsomes have shown that pseudoephedrine can have an inhibitory effect on the activities of CYP1A1/2 and CYP2E1 cabidigitallibrary.orgsemanticscholar.org. A significant portion of pseudoephedrine is known to be excreted from the body without undergoing metabolic changes researchgate.net.

Table 1: Cytochrome P450 Isoform Involvement in Loratadine and Pseudoephedrine Metabolism
CompoundMajor CYP IsoformsMinor CYP IsoformsNotes
LoratadineCYP3A4, CYP2D6CYP1A1, CYP2C19, CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP3A5Metabolism is extensive and involves multiple pathways.
PseudoephedrineNot extensively metabolizedN/AExhibits inhibitory action on CYP1A1/2 and CYP2E1 in rat liver microsomes cabidigitallibrary.orgsemanticscholar.org. Primarily excreted unchanged researchgate.net.

The primary metabolic pathway for loratadine is its conversion to an active metabolite, desloratadine (B1670295) (also known as descarboethoxyloratadine). This biotransformation is a key step in its pharmacological activity. In addition to the formation of desloratadine, further hydroxylation of both the parent loratadine molecule and desloratadine has been observed in in vitro systems.

For pseudoephedrine, the main metabolite identified is cathine (B3424674) (norpseudoephedrine), although the majority of the parent compound is excreted unchanged researchgate.net.

Table 2: Metabolites Identified in In Vitro Systems
Parent CompoundMetaboliteMetabolic Reaction
LoratadineDesloratadine (Descarboethoxyloratadine)Dealkylation/Decarboxylation
Loratadine / DesloratadineHydroxylated derivativesHydroxylation
PseudoephedrineCathine (Norpseudoephedrine)N-demethylation

Chemical Degradation Pathways and Product Identification

The chemical stability of loratadine and pseudoephedrine has been rigorously evaluated through forced degradation studies, which are essential for identifying potential degradation products and establishing the intrinsic stability of the compounds.

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products. Both loratadine and pseudoephedrine have been subjected to a range of stress conditions as per International Conference on Harmonisation (ICH) guidelines. These conditions include acid hydrolysis (using agents like HCl), alkaline hydrolysis (using agents like NaOH), oxidation (using hydrogen peroxide), thermal stress (dry heat), and photolytic stress (exposure to UV light) ijpsr.comneuroquantology.comijapbjournal.comijpsr.comiajpr.com.

Studies show that loratadine degrades under acidic, alkaline, and oxidative conditions neuroquantology.comijpsr.com. Pseudoephedrine has been observed to degrade under alkaline and oxidative conditions ijapbjournal.comiajpr.com.

Table 3: Summary of Forced Degradation Conditions
Stress ConditionTypical Reagents/ConditionsObserved Degradation of LoratadineObserved Degradation of Pseudoephedrine
Acid Hydrolysis0.1 M HCl, heat (e.g., 60°C)Yes neuroquantology.comijpsr.comStable ijapbjournal.com
Alkaline Hydrolysis0.1 M NaOH, heat (e.g., 60°C)Yes neuroquantology.comnih.govYes iajpr.com
Oxidation3-30% H₂O₂Yes ijpsr.comStable iajpr.com
Thermal DegradationDry heat (e.g., 80°C)Yes neuroquantology.comiajpr.comStable iajpr.com
Photolytic DegradationExposure to UV lightYes ijpsr.comneuroquantology.comStable ijapbjournal.com

The identification of products formed under stress conditions is crucial for understanding degradation pathways. For loratadine, alkaline hydrolysis has been a key area of study. It has been reported that loratadine, being an ester, undergoes hydrolysis to form a corresponding acid derivative nih.govresearchgate.net. The identity of this product was confirmed using Infrared (IR) spectroscopy and Mass Spectrometry (MS) nih.govresearchgate.net. However, other research suggests this acid derivative is an unstable carbamic acid intermediate that rapidly undergoes decarboxylation to form desloratadine, which is identified as the single, stable degradation product under these conditions ovid.com.

For pseudoephedrine, while degradation is noted under certain stress conditions, the specific structures of the resulting degradation products are not extensively detailed in the provided search results. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate these degradants from the parent compound for monitoring purposes ijapbjournal.comiajpr.com.

Stability-Indicating Analytical Method Development for Degradation Monitoring

To ensure the quality and stability of loratadine and pseudoephedrine, particularly in combined formulations, the development of stability-indicating analytical methods is essential. These methods must be able to separate the intact parent drugs from any potential degradation products.

A variety of stability-indicating methods have been developed and validated, with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) being the most common and robust technique ijpsr.comijpsr.comiajpr.comijpsonline.com. These methods utilize different stationary phases (columns) and mobile phases to achieve effective separation. In addition to chromatography, spectrophotometric methods, including first and second derivative spectroscopy, have also been successfully employed to determine loratadine in the presence of its degradation products nih.govresearchgate.net. The validation of these methods according to ICH guidelines confirms their specificity, accuracy, and precision for stability monitoring ijpsr.comijapbjournal.com.

Advanced Analytical Methodologies for Compound Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography stands as a cornerstone for the simultaneous estimation of loratadine (B1675096) and pseudoephedrine due to its high resolution, sensitivity, and specificity. Reversed-phase chromatography is the most commonly employed mode for this purpose.

Reversed-Phase HPLC Methodologies for Simultaneous Estimation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the simultaneous determination of loratadine and pseudoephedrine in combined dosage forms ijpsonline.comwisdomlib.org. These methods typically utilize a nonpolar stationary phase (like C18 or C8) and a polar mobile phase, allowing for the effective separation of compounds with varying polarities.

Several RP-HPLC methods have been developed, each with specific chromatographic conditions tailored for optimal separation. For instance, one method involves a µ-BondaPak C18 column with a mobile phase composed of a mixture of methanol (B129727), water, phosphoric acid, and ammonium (B1175870) dihydrogen phosphate, with UV detection at 247 nm nih.gov. Another approach uses an Inertsil C18 column with a mobile phase of methanol and ammonium acetate (B1210297) buffer (80:20 ratio, pH 7.5) ijpsonline.com. The separation of the polar pseudoephedrine and nonpolar loratadine can also be achieved on a Zorbax cyanopropyl column, which offers different selectivity compared to traditional C18 columns d-nb.info. The retention times are typically short, allowing for rapid analysis, with pseudoephedrine eluting earlier than the more nonpolar loratadine wisdomlib.org.

Table 1: Examples of RP-HPLC Chromatographic Conditions

Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min)

The developed methods demonstrate good linearity over a range of concentrations. For example, linearity has been observed in concentration ranges of 16.5-82.5 µg/mL for pseudoephedrine and 5-25 µg/mL for loratadine ijamscr.com, as well as 24.6–123.2 μg/mL for loratadine and 594.8–2974.0 μg/mL for pseudoephedrine d-nb.info.

Optimization of Chromatographic Parameters

The significant difference in polarity between pseudoephedrine and loratadine necessitates careful optimization of chromatographic parameters to achieve efficient separation within a reasonable analysis time thepharmajournal.com. Multivariate response surface methodology, such as the Box-Behnken design, has been employed to systematically optimize the separation process d-nb.info.

Key parameters that are typically optimized include:

Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is critical. Increasing the organic content generally decreases the retention time of nonpolar compounds like loratadine.

pH of the Buffer: The pH of the mobile phase affects the ionization state of the analytes, which in turn influences their retention on the stationary phase. For the separation of pseudoephedrine and loratadine, a pH range of 3.0 to 5.0 has been found to be effective d-nb.info.

Ionic Strength of the Buffer: The concentration of the buffer (e.g., ammonium acetate, sodium dihydrogen orthophosphate) can impact peak shape and retention. An ionic strength in the range of 10–20 mM is often optimal d-nb.infothepharmajournal.com.

Statistical experimental designs and response surface methodologies are used to study the effects of these variables on responses like peak resolution and retention time, allowing for the identification of the most robust and efficient chromatographic conditions thepharmajournal.comthepharmajournal.com.

Internal Standard Application in Quantitative Analysis

In quantitative HPLC analysis, an internal standard (IS) is often used to improve the precision and accuracy of the method. The IS is a compound with similar physicochemical properties to the analytes of interest, which is added in a constant amount to all samples, calibration standards, and quality control samples. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, variations from sample injection volume and other systematic errors can be minimized.

For the simultaneous analysis of loratadine and pseudoephedrine, several compounds have been utilized as internal standards.

Nimesulide has been successfully used as an internal standard in an RP-HPLC method for the simultaneous estimation of pseudoephedrine hydrochloride and loratadine ijpsonline.com.

5-methyl 2-nitrophenol has been employed as an internal standard for the quantification of loratadine and its related impurities researchgate.net.

Chlorpheniramine was used as an internal standard for the quantitation of loratadine, pseudoephedrine, and paracetamol in plasma samples by liquid chromatography–tandem mass spectrometry (LC-MS/MS) scispace.com.

The selection of an appropriate internal standard is crucial; it should be well-resolved from the analyte peaks and should not interfere with any other components in the sample matrix ijpsonline.com.

Spectrophotometric and Chemometric Approaches

Spectrophotometric methods offer a simpler and more economical alternative to HPLC for the simultaneous quantification of loratadine and pseudoephedrine. These methods are often based on the native UV absorbance of the molecules and employ chemometric techniques to resolve spectral overlap.

Derivative Spectrophotometry

Derivative spectrophotometry is a powerful technique used to resolve the overlapping spectra of components in a mixture. By calculating the first or second derivative of the absorbance spectrum with respect to wavelength, minor spectral features are enhanced, and broad absorption bands are sharpened, allowing for the quantification of individual components.

This method has been successfully applied to the simultaneous determination of loratadine and pseudoephedrine in pharmaceutical formulations nih.govthieme-connect.com. The "zero-crossing" technique is commonly employed, where the concentration of one component is determined at a wavelength where the derivative spectrum of the other component crosses the zero axis, thus eliminating interference thieme-connect.comnih.gov.

Table 2: Parameters for Derivative Spectrophotometry

Method Analyte Wavelength (nm) for Quantification (Zero-Crossing Point of Interferent) Solvent
First Derivative ijpsonline.com Loratadine 308.6 0.2 M Hydrochloric Acid
First Derivative ijpsonline.com Pseudoephedrine HCl 263.0 0.2 M Hydrochloric Acid
First Derivative nih.govresearchgate.net Loratadine 307 0.1 M Hydrochloric Acid
First Derivative nih.govresearchgate.net Pseudoephedrine Sulfate (B86663) 266 0.1 M Hydrochloric Acid
Second Derivative nih.gov Loratadine, Pseudoephedrine "Zero-crossing" technique applied Ethanol

The calibration graphs for derivative spectrophotometry are typically linear over a specific concentration range, for example, 5-25 µg/ml for loratadine and 240-720 µg/ml for pseudoephedrine sulfate nih.govresearchgate.net. These methods are valued for their simplicity, speed, and accuracy nih.gov.

pH-Gradient Flow Injection Analysis Coupled with Diode-Array Detection

A more sophisticated approach involves the use of a pH-gradient flow injection analysis (FIA) system coupled with a diode-array detector (DAD) researchgate.net. This technique allows for the generation of second-order data by continuously changing the pH of the sample as it flows through the system, while the DAD records the full UV-Vis spectrum researchgate.netnih.gov.

The determination of loratadine and pseudoephedrine is based on the differences in their acid-base and spectral characteristics researchgate.net. As the pH changes, the ionization state of each compound is altered, leading to changes in their respective absorption spectra. This wealth of data (absorbance vs. wavelength vs. time/pH) can be used to resolve the components.

In some cases, this method can produce non-linear data. To handle this, advanced chemometric algorithms such as artificial neural networks followed by residual bilinearization (ANN/RBL) have been shown to provide more satisfactory results for quantification researchgate.net. This approach has been successfully applied to pharmaceutical samples, with recovery rates of 99.7% for loratadine and 95.6% for pseudoephedrine being reported in a validation set researchgate.net.

Application of Artificial Neural Networks and Chemometric Algorithms

The quantitative analysis of loratadine and pseudoephedrine in pharmaceutical formulations can be complicated by spectral interferences and non-linearities, necessitating advanced computational techniques for accurate determination. Chemometric methods, which utilize multivariate algorithms, and Artificial Neural Networks (ANNs) have been effectively employed to resolve these analytical challenges. nih.gov ANNs, in particular, are adept at modeling complex, non-linear relationships between inputs (e.g., spectral data) and outputs (e.g., analyte concentrations) without requiring a complete understanding of the underlying phenomena. researchgate.netsciensage.info

One notable application involves the use of non-linear second-order spectrophotometric data generated by a pH-gradient flow injection analysis (FIA) system. researchgate.net In this method, the distinct acid-base and spectral characteristics of loratadine and pseudoephedrine sulfate are exploited. researchgate.net Due to detected non-linearities in the data, a specialized algorithm combining artificial neural networks with residual bilinearization (ANN/RBL) was implemented, which yielded more satisfactory results than traditional linear models. researchgate.net This approach successfully models the non-linear relationship between analyte concentrations and the principal component scores of the samples. researchgate.net For a validation set that included common pharmaceutical excipients, the ANN/RBL method achieved high recovery rates of 99.7% for loratadine and 95.6% for pseudoephedrine sulfate. researchgate.net

Other chemometric approaches have also been reported for the analysis of these compounds, often applied to spectrophotometric data to overcome issues of spectral overlap. d-nb.inforesearchgate.net These techniques, including multivariate regression methods like Partial Least Squares (PLS) and machine learning algorithms, are powerful tools for the simultaneous determination of multiple components in complex mixtures. nih.gov For instance, a Bayesian regularized artificial neural network has been developed for the simultaneous determination of loratadine and other compounds in water samples, demonstrating the versatility of this approach. eurekaselect.com The performance of such networks is often optimized by analyzing the effect of different numbers of neurons in the hidden layer to minimize the mean square error between predicted and actual values. eurekaselect.com

Mass Spectrometry (MS) Techniques in Analytical Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the sensitive and specific quantification of loratadine and pseudoephedrine, especially in biological matrices like human plasma. nih.gov High-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) methods have been developed for the simultaneous determination of both compounds to support pharmacokinetic and bioavailability studies. nih.gov

These methods typically involve a liquid-liquid extraction step to isolate the analytes from the plasma matrix, followed by chromatographic separation on a suitable column, such as an ODS (octadecylsilyl) column. nih.gov The use of internal standards, such as diazepam for loratadine and phenylpropanolamine for pseudoephedrine, is crucial for ensuring accuracy and precision. nih.gov

Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific mass transitions from a precursor ion to a product ion. researchgate.net The mass spectrometer is operated in selected reaction monitoring (SRM) mode, where specific m/z transitions are recorded for each analyte and internal standard. researchgate.netscispace.com This technique allows for very low limits of quantification, which is essential for pharmacokinetic studies where drug concentrations can be minimal. nih.gov For example, an LC-MS method achieved a limit of quantification (LOQ) of 10 pg/mL for loratadine and 50 pg/mL for pseudoephedrine sulfate in human plasma. nih.gov Another study utilizing LC-MS/MS reported limits of detection (LOD) of 1.44 ng/mL for loratadine and 3.14 ng/mL for pseudoephedrine. researchgate.net

The table below summarizes key parameters from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method used for the quantification of pseudoephedrine and loratadine. researchgate.net

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)
Pseudoephedrine (PSE)166.2148.028
Loratadine (LOR)383.0337.038

Validation of Analytical Methods for Specificity, Linearity, Accuracy, Precision, and Sensitivity

The validation of analytical methods is a critical requirement to ensure their reliability for the intended application, such as quality control of bulk drugs and pharmaceutical formulations. ijamscr.comresearchgate.net In accordance with International Council for Harmonisation (ICH) guidelines, methods developed for the simultaneous estimation of loratadine and pseudoephedrine are rigorously evaluated for several key parameters. d-nb.infothepharmajournal.comresearchgate.net

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. researchgate.net This is typically demonstrated by the absence of interference at the retention times of loratadine and pseudoephedrine in chromatograms of placebos or stressed samples.

Linearity establishes the relationship between the concentration of an analyte and the analytical response. d-nb.info The method's response should be directly proportional to the concentration over a defined range. d-nb.info This is confirmed by analyzing a series of standard solutions at different concentrations and is typically evaluated by the correlation coefficient (r² or r) of the calibration curve, which should be close to 1. d-nb.inforesearchgate.net

Accuracy refers to the closeness of the test results to the true value and is often determined by recovery studies. thepharmajournal.comresearchgate.net Known amounts of the pure drug are added to a sample, and the percentage of the drug recovered is calculated. researchgate.net High recovery percentages indicate an accurate method. researchgate.net

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. d-nb.info It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. d-nb.infoijamscr.comresearchgate.net Low %RSD values (typically less than 2.0%) indicate a precise method. d-nb.infoijamscr.comresearchgate.net

Sensitivity is demonstrated by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ). thepharmajournal.comresearchgate.net The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. thepharmajournal.comresearchgate.net

The following table presents a summary of validation parameters from various validated HPLC methods for the simultaneous determination of loratadine and pseudoephedrine.

ParameterLoratadine (LOR)Pseudoephedrine (PSE)Reference
Linearity Range (μg/mL)24.6 – 123.2594.8 – 2974.0 d-nb.info
5 – 2516.5 – 82.5 ijamscr.comresearchgate.net
7.4 – 92.544.5 – 555.7 thepharmajournal.com
Correlation Coefficient (r or r²)r² > 0.999r² > 0.999 d-nb.info
r = 0.999r = 0.997 researchgate.net
Accuracy / Recovery (%)-- researchgate.net
Precision (%RSD)< 2.0%< 2.0% d-nb.info
LOD (μg/mL)2.9267.68 d-nb.info
0.703.67 thepharmajournal.com
LOQ (μg/mL)8.86205.09 d-nb.info
2.1211.11 thepharmajournal.com

Computational Chemistry and in Silico Modeling Approaches

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction utilizes computational models to estimate the pharmacokinetic properties of a compound based on its molecular structure. These predictions are vital in the early stages of drug development to forecast a drug's fate in the body.

For loratadine (B1675096), a second-generation antihistamine, computational tools predict it to be a hydrophobic compound with low aqueous solubility but high permeability, consistent with its Biopharmaceutical Classification System (BCS) Class II status. Predictive models available through databases like FooDB suggest that loratadine adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. Its predicted properties, such as a high logP value, are consistent with a molecule that is readily absorbed but may require formulation strategies to enhance solubility.

Pseudoephedrine, a sympathomimetic amine, is predicted to have contrasting properties. As a smaller, more polar molecule, its predicted water solubility is higher than that of loratadine, while its logP value is lower, indicating lower lipophilicity. These characteristics are typical of well-absorbed, orally active small molecules.

Table 7.1.1: Predicted Physicochemical and ADME Properties of Loratadine

Table 7.1.2: Predicted Physicochemical and ADME Properties of Pseudoephedrine

Molecular Docking for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the molecular basis of a drug's mechanism of action by modeling the interaction between the drug (ligand) and its protein target.

Loratadine: The therapeutic effect of loratadine is derived from its action as an inverse agonist at the histamine (B1213489) H1 receptor (H1R), a G protein-coupled receptor (GPCR). Docking studies, often utilizing homology models or, more recently, cryo-EM structures of H1R, have been performed to elucidate its binding mode. These studies show that loratadine and its active metabolite, desloratadine (B1670295), fit into the orthosteric binding pocket of the H1R. Key interactions often involve hydrogen bonds with specific residues like Asp107 and Tyr431, as well as hydrophobic interactions within the pocket, which stabilize the receptor in an inactive conformation.

Pseudoephedrine: As a sympathomimetic agent, pseudoephedrine exerts its effects by interacting with adrenergic receptors. Its primary mechanism is the indirect release of norepinephrine (B1679862) from presynaptic nerve terminals, but it also has weak direct agonist activity at α- and β-adrenergic receptors. Docking studies can model the binding of pseudoephedrine to the ligand-binding pockets of these adrenergic receptor subtypes. These simulations help to rationalize its activity, showing how its phenylethylamine scaffold fits within the receptor's binding site, forming interactions with key residues that are conserved among aminergic GPCRs.

Table 7.2.1: Summary of Molecular Docking Targets

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the ADME of drugs in humans and other species. PBPK models are mechanistic, incorporating data on the drug's physicochemical properties with physiological information (e.g., organ volumes, blood flow rates) to simulate the drug's concentration in various tissues and plasma over time.

Whole-body PBPK models have been successfully developed to simultaneously predict the pharmacokinetics of loratadine and its primary active metabolite, desloratadine. These models integrate parameters for absorption, distribution, and metabolism, including the intrinsic clearance rates for the conversion of loratadine to desloratadine. Such models have been validated using clinical data from adults and have been extrapolated to pediatric populations by scaling anatomical and physiological parameters according to age. These simulations can accurately predict the area under the concentration-time curve (AUC) and maximum concentration (Cmax) within a 0.5 to 2.0-fold range of observed clinical values. Furthermore, PBPK simulations have been used to explore complex scenarios, such as the impact of pH-dependent solubility on loratadine absorption following bariatric surgery.

While the pharmacokinetics of pseudoephedrine are well-documented, detailed PBPK models are less frequently published. A PBPK model for pseudoephedrine would be constructed by integrating its known ADME parameters—such as its rapid absorption, volume of distribution, and renal clearance—with physiological data to simulate its disposition. This would allow for predictions of its pharmacokinetic profile across different populations and conditions.

Table 7.3.1: Key Components of a PBPK Model for Loratadine/Pseudoephedrine

Cellular and Biochemical Interaction Studies (Pre-clinical Investigations)

Investigation of Loratadine's Effects on Cell Cycle Progression and DNA Integrity in Cell Lines

Pre-clinical research has demonstrated that loratadine can influence cell cycle progression and DNA integrity, particularly in human tumor cell lines. Studies on human colon carcinoma (HT29) cells have shown that loratadine treatment can induce cell cycle arrest in the G2/M phase. nih.govnih.govresearchgate.net This phase of the cell cycle is known to be particularly sensitive to radiation. nih.govnih.govresearchgate.net

The mechanism behind this G2/M arrest involves interference with key cell cycle regulatory proteins. Loratadine has been observed to activate the checkpoint kinase 1 (Chk1) protein to its phosphorylated form, pChk1ser345. nih.govnih.gov This activation is a crucial step in promoting G2/M arrest. nih.govnih.gov However, prolonged exposure to loratadine leads to a subsequent decrease in the total expression of both Chk1 and Cyclin B. nih.govnih.gov This downregulation can abrogate the radiation-induced G2/M checkpoint, allowing cells to re-enter the cell cycle even with damaged DNA. nih.govnih.govresearchgate.net

In addition to its effects on cell cycle regulation, loratadine has been shown to directly impact DNA integrity. Analysis of DNA fragmentation revealed a distinct pattern of DNA damage in cells treated with loratadine. nih.govnih.govresearchgate.net The compound was found to induce DNA fragmentation on its own and also to enhance radiation-induced damage. researchgate.net This is further supported by the observation of increased expression of γH2AX, a marker for DNA double-strand breaks, in loratadine-treated cells. researchgate.net The effects are considered multifactorial, suggesting that loratadine 1) directly damages DNA, 2) activates Chk1 to promote G2/M arrest, and 3) downregulates Chk1 and Cyclin B, which abrogates the checkpoint. nih.govnih.govresearchgate.net

Table 1: Effect of Loratadine on Cell Cycle Progression in HT29 Cells

Treatment Condition Parameter Observation Source
Loratadine (75 μM, 24 hrs) Cell Cycle Phase Increase in G2 phase cell population (from 14% to 37-38%) nih.govresearchgate.net
Loratadine (75 μM, 24 hrs) Protein Expression Initial activation of Chk1 (pChk1ser345) nih.govnih.gov
Loratadine (75 μM, 24 hrs) Protein Expression Subsequent decrease in total Chk1 and Cyclin B nih.govnih.gov
Loratadine (alone) DNA Integrity Induced DNA fragmentation researchgate.net

| Loratadine + Radiation (8 Gy) | DNA Integrity | Increased and persistent DNA fragmentation | researchgate.net |

Cellular Response Modulation by Loratadine (e.g., H1-receptor independent mechanisms)

While loratadine is primarily known as a histamine H1-receptor antagonist, several of its cellular effects appear to be independent of this mechanism. nih.gov The previously discussed impacts on DNA damage and cell cycle progression in cancer cell lines are prime examples of such activities. nih.govnih.govresearchgate.net These effects, including the induction of G2/M arrest and modulation of proteins like Chk1 and Cyclin B, are not typically associated with H1-receptor blockade. nih.govnih.gov

Further research into H1-receptor independent actions has revealed that loratadine can target cellular organelles. In malignant B cell lines, loratadine has been demonstrated to target lysosomes, inducing cell death through an oxidative apoptotic mechanism. umanitoba.ca This lysosomal targeting contributes to an increase in intracellular reactive oxygen species and mitochondrial dysfunction, ultimately leading to the degradation of the anti-apoptotic protein Mcl-1. umanitoba.ca These findings suggest a potential mechanism of action that is entirely separate from its antihistaminic properties. The ability of loratadine to directly damage DNA also points to intracellular targets beyond the H1-receptor. nih.govnih.gov Such multi-faceted actions highlight the complexity of loratadine's cellular interactions.

Pseudoephedrine's Influence on Inflammatory Signaling Pathways at the Cellular Level

Pre-clinical in vitro studies have elucidated that pseudoephedrine can modulate key inflammatory signaling pathways at the cellular level. A primary area of its influence is on T-cell activation. In the human T-cell leukemia cell line (Jurkat cells), pseudoephedrine has been shown to inhibit the transcription of interleukin-2 (B1167480) (IL-2) and tumor necrosis factor (TNF)-alpha genes. researchgate.netnih.gov

This inhibitory effect is mediated through the targeting of several crucial transcription factors involved in the inflammatory response. researchgate.netnih.gov Research demonstrates that pseudoephedrine inhibits the transcriptional activities of:

Nuclear factor kappa B (NF-κB): Pseudoephedrine was found to inhibit NF-κB-dependent transcriptional activity. This occurs through the inhibition of the phosphorylation of the p65/RelA subunit, without affecting the degradation of the inhibitory protein IκBα. researchgate.netnih.gov

Nuclear factor of activated T cells (NFAT): The compound inhibits the transcriptional activity of NFAT. researchgate.netnih.gov

Activator protein-1 (AP-1): Pseudoephedrine has been shown to inhibit both the activation of JNK (c-Jun N-terminal kinases) and the subsequent transcriptional activity of AP-1. researchgate.netnih.gov

In other cell types, such as human keratinocytes (HaCaT cells), pseudoephedrine suppressed the TNF-α/IFN-γ-induced release of inflammatory factors including TNF-α, IL-1β, and IL-23. nih.govresearchgate.net Furthermore, it has been shown to suppress the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways in vitro. nih.govresearchgate.net Studies investigating its effects in the context of viral infections also noted inhibition of the TLR7 signaling pathway, specifically the gene expression of TRL7, MyD88, and NF-κB. clinvirologyjournal.com

Table 2: Summary of Pseudoephedrine's Effects on Cellular Inflammatory Signaling

Cellular Model Signaling Pathway/Mediator Observed Effect Source
Jurkat T-cells NF-κB Inhibition of transcriptional activity researchgate.netnih.gov
Jurkat T-cells NFAT Inhibition of transcriptional activity researchgate.netnih.gov
Jurkat T-cells AP-1 Inhibition of transcriptional activity researchgate.netnih.gov
Jurkat T-cells IL-2 & TNF-α Inhibition of gene transcription researchgate.netnih.gov
HaCaT Keratinocytes TNF-α, IL-1β, IL-23 Inhibition of induced release nih.govresearchgate.net
HaCaT Keratinocytes MAPKs Suppression of activation nih.govresearchgate.net

| Virus-infected models | TLR7, MyD88, NF-κB | Inhibition of gene expression | clinvirologyjournal.com |

In Vitro Models for Assessing Synergistic or Antagonistic Biochemical Effects of the Combination

While the cellular and biochemical effects of loratadine and pseudoephedrine have been investigated individually, published preclinical studies specifically examining the synergistic or antagonistic biochemical effects of the combination in in vitro models are not prevalent in the existing literature. However, based on their distinct individual mechanisms, several in vitro models could be employed to assess their combined effects.

To investigate potential synergy in anti-inflammatory activity, co-culture systems could be utilized. For instance, a model using stimulated immune cells (like Jurkat T-cells or peripheral blood mononuclear cells) cultured with keratinocytes or respiratory epithelial cells could be treated with loratadine, pseudoephedrine, and the combination. Endpoints for synergy or antagonism would include the measurement of a panel of cytokines (e.g., IL-2, TNF-α, IL-1β, IL-6) via ELISA or multiplex assays, and the analysis of key signaling pathway activation (e.g., NF-κB, MAPK phosphorylation) through Western blot or reporter gene assays.

To explore interactions related to cell cycle and proliferation, cancer cell lines (such as HT29) could be used. Cells would be treated with each agent alone and in combination. The effects would be quantified using flow cytometry to analyze cell cycle distribution, and proliferation assays (e.g., MTT or BrdU incorporation). Western blotting for key proteins like Chk1, Cyclin B, and markers of apoptosis (e.g., cleaved caspase-3) would reveal any synergistic or antagonistic effects on these pathways. Such models would be crucial for determining if the combination of loratadine and pseudoephedrine results in enhanced or diminished cellular responses compared to the individual compounds.

Cellular and Biochemical Interaction Studies Pre Clinical Investigations

Investigation of Loratadine's Effects on Cell Cycle Progression and DNA Integrity in Cell Lines

Pre-clinical research has demonstrated that loratadine (B1675096) can influence cell cycle progression and DNA integrity, particularly in human tumor cell lines. Studies on human colon carcinoma (HT29) cells have shown that loratadine treatment can induce cell cycle arrest in the G2/M phase. nih.govnih.govresearchgate.net This phase of the cell cycle is known to be particularly sensitive to radiation. nih.govnih.govresearchgate.net

The mechanism behind this G2/M arrest involves interference with key cell cycle regulatory proteins. Loratadine has been observed to activate the checkpoint kinase 1 (Chk1) protein to its phosphorylated form, pChk1ser345. nih.govnih.gov This activation is a crucial step in promoting G2/M arrest. nih.govnih.gov However, prolonged exposure to loratadine leads to a subsequent decrease in the total expression of both Chk1 and Cyclin B. nih.govnih.gov This downregulation can abrogate the radiation-induced G2/M checkpoint, allowing cells to re-enter the cell cycle even with damaged DNA. nih.govnih.govresearchgate.net

In addition to its effects on cell cycle regulation, loratadine has been shown to directly impact DNA integrity. Analysis of DNA fragmentation revealed a distinct pattern of DNA damage in cells treated with loratadine. nih.govnih.govresearchgate.net The compound was found to induce DNA fragmentation on its own and also to enhance radiation-induced damage. researchgate.net This is further supported by the observation of increased expression of γH2AX, a marker for DNA double-strand breaks, in loratadine-treated cells. researchgate.net The effects are considered multifactorial, suggesting that loratadine 1) directly damages DNA, 2) activates Chk1 to promote G2/M arrest, and 3) downregulates Chk1 and Cyclin B, which abrogates the checkpoint. nih.govnih.govresearchgate.net

Table 1: Effect of Loratadine on Cell Cycle Progression in HT29 Cells

Treatment Condition Parameter Observation Source
Loratadine (75 μM, 24 hrs) Cell Cycle Phase Increase in G2 phase cell population (from 14% to 37-38%) nih.govresearchgate.net
Loratadine (75 μM, 24 hrs) Protein Expression Initial activation of Chk1 (pChk1ser345) nih.govnih.gov
Loratadine (75 μM, 24 hrs) Protein Expression Subsequent decrease in total Chk1 and Cyclin B nih.govnih.gov
Loratadine (alone) DNA Integrity Induced DNA fragmentation researchgate.net

| Loratadine + Radiation (8 Gy) | DNA Integrity | Increased and persistent DNA fragmentation | researchgate.net |

Cellular Response Modulation by Loratadine (e.g., H1-receptor independent mechanisms)

While loratadine is primarily known as a histamine (B1213489) H1-receptor antagonist, several of its cellular effects appear to be independent of this mechanism. nih.gov The previously discussed impacts on DNA damage and cell cycle progression in cancer cell lines are prime examples of such activities. nih.govnih.govresearchgate.net These effects, including the induction of G2/M arrest and modulation of proteins like Chk1 and Cyclin B, are not typically associated with H1-receptor blockade. nih.govnih.gov

Further research into H1-receptor independent actions has revealed that loratadine can target cellular organelles. In malignant B cell lines, loratadine has been demonstrated to target lysosomes, inducing cell death through an oxidative apoptotic mechanism. umanitoba.ca This lysosomal targeting contributes to an increase in intracellular reactive oxygen species and mitochondrial dysfunction, ultimately leading to the degradation of the anti-apoptotic protein Mcl-1. umanitoba.ca These findings suggest a potential mechanism of action that is entirely separate from its antihistaminic properties. The ability of loratadine to directly damage DNA also points to intracellular targets beyond the H1-receptor. nih.govnih.gov Such multi-faceted actions highlight the complexity of loratadine's cellular interactions.

Pseudoephedrine's Influence on Inflammatory Signaling Pathways at the Cellular Level

Pre-clinical in vitro studies have elucidated that pseudoephedrine can modulate key inflammatory signaling pathways at the cellular level. A primary area of its influence is on T-cell activation. In the human T-cell leukemia cell line (Jurkat cells), pseudoephedrine has been shown to inhibit the transcription of interleukin-2 (B1167480) (IL-2) and tumor necrosis factor (TNF)-alpha genes. researchgate.netnih.gov

This inhibitory effect is mediated through the targeting of several crucial transcription factors involved in the inflammatory response. researchgate.netnih.gov Research demonstrates that pseudoephedrine inhibits the transcriptional activities of:

Nuclear factor kappa B (NF-κB): Pseudoephedrine was found to inhibit NF-κB-dependent transcriptional activity. This occurs through the inhibition of the phosphorylation of the p65/RelA subunit, without affecting the degradation of the inhibitory protein IκBα. researchgate.netnih.gov

Nuclear factor of activated T cells (NFAT): The compound inhibits the transcriptional activity of NFAT. researchgate.netnih.gov

Activator protein-1 (AP-1): Pseudoephedrine has been shown to inhibit both the activation of JNK (c-Jun N-terminal kinases) and the subsequent transcriptional activity of AP-1. researchgate.netnih.gov

In other cell types, such as human keratinocytes (HaCaT cells), pseudoephedrine suppressed the TNF-α/IFN-γ-induced release of inflammatory factors including TNF-α, IL-1β, and IL-23. nih.govresearchgate.net Furthermore, it has been shown to suppress the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways in vitro. nih.govresearchgate.net Studies investigating its effects in the context of viral infections also noted inhibition of the TLR7 signaling pathway, specifically the gene expression of TRL7, MyD88, and NF-κB. clinvirologyjournal.com

Table 2: Summary of Pseudoephedrine's Effects on Cellular Inflammatory Signaling

Cellular Model Signaling Pathway/Mediator Observed Effect Source
Jurkat T-cells NF-κB Inhibition of transcriptional activity researchgate.netnih.gov
Jurkat T-cells NFAT Inhibition of transcriptional activity researchgate.netnih.gov
Jurkat T-cells AP-1 Inhibition of transcriptional activity researchgate.netnih.gov
Jurkat T-cells IL-2 & TNF-α Inhibition of gene transcription researchgate.netnih.gov
HaCaT Keratinocytes TNF-α, IL-1β, IL-23 Inhibition of induced release nih.govresearchgate.net
HaCaT Keratinocytes MAPKs Suppression of activation nih.govresearchgate.net

| Virus-infected models | TLR7, MyD88, NF-κB | Inhibition of gene expression | clinvirologyjournal.com |

In Vitro Models for Assessing Synergistic or Antagonistic Biochemical Effects of the Combination

While the cellular and biochemical effects of loratadine and pseudoephedrine have been investigated individually, published preclinical studies specifically examining the synergistic or antagonistic biochemical effects of the combination in in vitro models are not prevalent in the existing literature. However, based on their distinct individual mechanisms, several in vitro models could be employed to assess their combined effects.

To investigate potential synergy in anti-inflammatory activity, co-culture systems could be utilized. For instance, a model using stimulated immune cells (like Jurkat T-cells or peripheral blood mononuclear cells) cultured with keratinocytes or respiratory epithelial cells could be treated with loratadine, pseudoephedrine, and the combination. Endpoints for synergy or antagonism would include the measurement of a panel of cytokines (e.g., IL-2, TNF-α, IL-1β, IL-6) via ELISA or multiplex assays, and the analysis of key signaling pathway activation (e.g., NF-κB, MAPK phosphorylation) through Western blot or reporter gene assays.

To explore interactions related to cell cycle and proliferation, cancer cell lines (such as HT29) could be used. Cells would be treated with each agent alone and in combination. The effects would be quantified using flow cytometry to analyze cell cycle distribution, and proliferation assays (e.g., MTT or BrdU incorporation). Western blotting for key proteins like Chk1, Cyclin B, and markers of apoptosis (e.g., cleaved caspase-3) would reveal any synergistic or antagonistic effects on these pathways. Such models would be crucial for determining if the combination of loratadine and pseudoephedrine results in enhanced or diminished cellular responses compared to the individual compounds.

Q & A

Basic Research Questions

Q. What analytical methods are commonly employed for the simultaneous quantification of loratadine and pseudoephedrine in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) using cyanopropyl or cation-exchange columns is widely used due to its ability to resolve polar (pseudoephedrine) and nonpolar (loratadine) compounds. Mobile phases often combine ammonium acetate buffer (pH 4.5) and acetonitrile (e.g., 23:77 v/v) under isocratic conditions, achieving separation within 6 minutes . Derivative spectrophotometry, particularly second-derivative techniques, is also applied to resolve spectral overlaps in multicomponent mixtures .

Q. What are the key challenges in analyzing loratadine and pseudoephedrine simultaneously?

  • Methodological Answer : The primary challenge lies in their divergent physicochemical properties: pseudoephedrine’s high polarity versus loratadine’s hydrophobicity. This necessitates optimized stationary phases (e.g., Zorbax cyanopropyl) and mobile phase composition to ensure retention and resolution. Co-formulated excipients like sodium benzoate in syrups further complicate analysis, requiring additional method validation .

Q. How are analytical methods validated for accuracy and precision in quantifying these compounds?

  • Methodological Answer : Validation follows ICH guidelines (Q2A/Q3B), including linearity testing (e.g., 24.6–123.2 μg/mL for loratadine; 594.8–2974.0 μg/mL for pseudoephedrine), accuracy (bias < 2.0%), and precision (%RSD < 2.0% for repeatability and intermediate precision). System suitability parameters (e.g., retention time, theoretical plates) are also rigorously assessed .

Advanced Research Questions

Q. How can experimental design methodologies optimize chromatographic separation of loratadine and pseudoephedrine?

  • Methodological Answer : The Box-Behnken design, a response surface methodology, is effective for optimizing variables like mobile phase pH, buffer concentration, and flow rate. For example, a three-level factorial design can identify interactions between factors, reducing trial runs while achieving resolution metrics (e.g., Rs > 2.0) and retention time consistency .

Q. What advanced techniques address spectral interference in spectrophotometric analysis of multicomponent formulations?

  • Methodological Answer : Second-derivative spectrophotometry with wavelength modulation minimizes overlapping absorption bands. The "zero-crossing" technique isolates signals for pseudoephedrine (e.g., 210–230 nm) and loratadine (e.g., 280–300 nm), enabling quantification without physical separation. This approach is validated for tablets and syrups with recovery rates of 98–102% .

Q. How do researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo studies for this combination?

  • Methodological Answer : Discrepancies often arise from bioavailability differences due to formulation matrices. Researchers use in vitro-in vivo correlation (IVIVC) models, leveraging dissolution profiles and plasma concentration-time data. For example, extended-release tablet studies correlate dissolution rates (USP apparatus) with absorption kinetics in human trials, adjusting for variables like gastric pH .

Q. What ethical considerations are critical when designing clinical trials involving loratadine/pseudoephedrine combinations?

  • Methodological Answer : Protocols must address informed consent, particularly regarding pseudoephedrine’s stimulant effects and loratadine’s sedation risks. Blinding methods (double-blind, placebo-controlled) minimize bias, while exclusion criteria (e.g., cardiovascular conditions) mitigate adverse event risks. Data anonymization and IRB approvals ensure compliance with ethical standards .

Data Analysis and Interpretation

Q. How can chemometric tools enhance the analysis of complex this compound datasets?

  • Methodological Answer : Artificial neural networks (ANNs) and principal component analysis (PCA) are applied to nonlinear spectrophotometric data, such as pH-gradient flow injection outputs. These tools resolve matrix effects and improve prediction accuracy for low-concentration analytes .

Q. What statistical approaches are used to validate method robustness in stability-indicating assays?

  • Methodological Answer : Robustness is tested via deliberate variations (e.g., ±5% mobile phase composition, ±0.2 pH units). ANOVA evaluates the impact of these changes on critical parameters (e.g., peak area, retention time), with p-values < 0.05 indicating significance. Forced degradation studies (acid/alkali hydrolysis, oxidation) further validate specificity .

Tables of Key Parameters

Parameter Loratadine Pseudoephedrine
Linearity Range (μg/mL)24.6–123.2594.8–2974.0
Retention Time (min)4.22.8
LOD (μg/mL)0.85.6
Recovery (%)99.2–101.598.5–100.8
Precision (%RSD)<1.5<1.5
Source: Adapted from Abu Reid et al. (2017)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.